6-Chloro-4-methylpyridazin-3-amine

Vue d'ensemble

Description

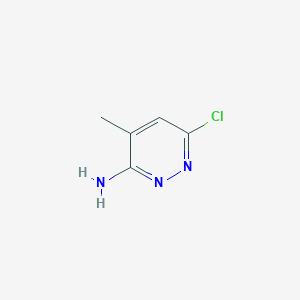

6-Chloro-4-methylpyridazin-3-amine is an organic compound belonging to the class of pyridazines. Pyridazines are six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 2. The chlorine atom is attached at the 6th position of the ring, a methyl group is at the 4th position, and an amine group is at the 3rd position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: A documented synthesis of 6-Chloro-4-methylpyridazin-3-amine involves reacting 4-bromo-6-chloropyridazin-3-amine with dimethylzinc using tetrakis(triphenylphosphine)palladium(0) as a catalyst in N,N-dimethylformamide solvent. This method highlights the use of organometallic reagents and palladium-catalyzed cross-coupling reactions, which are common in the synthesis of heterocyclic compounds.

Industrial Production Methods:Activité Biologique

6-Chloro-4-methylpyridazin-3-amine is a heterocyclic compound belonging to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms. Its unique structure, featuring a chlorine atom at the sixth position, a methyl group at the fourth position, and an amino group at the third position, contributes to its diverse biological activities and potential applications in medicinal chemistry.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in its interactions with various biological systems. It has been studied for its effects on protein and fat synthesis , suggesting potential therapeutic applications. The compound's ability to influence metabolic pathways highlights its candidacy for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of both chlorine and amino groups enhances its binding affinity to enzymes and receptors, potentially modulating biochemical pathways essential for various physiological functions.

Research Findings

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 6-Chloro-4-methylpyridine | Lacks amino group | Less reactive in nucleophilic substitution |

| 4-Methylpyridazine | Lacks chlorine atom | Different reactivity and applications |

| 6-Chloro-N,N-dimethylpyridazin-3-amine | Dimethyl substitution | Alters reactivity profile |

| 3-Chloro-6-hydrazinylpyridazine | Contains hydrazine functional group | Different biological activity |

The distinct combination of functional groups in this compound provides it with versatile reactivity compared to these similar compounds.

Case Studies and Applications

Several studies have explored the potential applications of this compound in drug development:

- Cystic Fibrosis Treatment : As a precursor in the synthesis of drugs targeting cystic fibrosis, it has shown promise in improving the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

- Antibacterial Activity : Research indicates that derivatives of this compound may exhibit antibacterial properties, particularly against Gram-positive bacteria, although further studies are required to establish specific mechanisms and efficacy .

- Pharmaceutical Development : Its role as an intermediate in synthesizing complex heterocyclic compounds positions it as a valuable candidate in pharmaceutical research, particularly for developing new therapeutic agents .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

6-Chloro-4-methylpyridazin-3-amine is primarily utilized as a building block in the synthesis of pharmaceutical compounds. It plays a crucial role in developing drugs targeting neurological and inflammatory diseases. The compound's unique structure allows it to interact with specific biological targets, making it a valuable asset in medicinal chemistry .

Case Study: Neurological Disorders

Research indicates that derivatives of pyridazine, including this compound, exhibit potential neuroprotective effects. Studies have shown that these compounds can modulate neurotransmitter systems, which may lead to therapeutic advancements for conditions such as Alzheimer's disease and multiple sclerosis .

Agricultural Chemicals

Formulation of Agrochemicals

The compound is also significant in the agricultural sector, where it is used in formulating herbicides and fungicides. Its application enhances crop protection and yield, contributing to more sustainable agricultural practices .

Case Study: Herbicide Development

In a recent study, formulations containing this compound were tested for their efficacy against common agricultural pests. Results demonstrated improved resistance against fungal pathogens, suggesting its potential as a key ingredient in future agrochemical products .

Material Science

Development of Advanced Materials

In material science, this compound is employed in creating specialized polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Case Study: Coating Applications

Research into polymer composites incorporating this compound has shown promising results in terms of mechanical strength and thermal stability. Such advancements could lead to innovations in protective coatings for electronics and construction materials .

Biochemical Research

Studies on Enzyme Inhibition

The compound is extensively used in biochemical research, particularly in studies related to enzyme inhibition and receptor binding. Its ability to modulate biological processes makes it a valuable tool for researchers investigating metabolic pathways and disease mechanisms .

Case Study: Enzyme Interaction

A study focused on the interaction of this compound with specific enzymes showed that it effectively inhibited certain pathways involved in cancer progression. This finding highlights its potential role as a therapeutic agent in oncology .

Analytical Chemistry

Reagent in Analytical Techniques

In analytical chemistry, this compound serves as a reagent for various detection methods. It aids in the quantification of other chemical substances, enhancing the accuracy of analytical results .

Case Study: Detection Methods

Recent advancements have incorporated this compound into chromatography techniques, improving the detection limits of target analytes. This application is particularly relevant in environmental monitoring and quality control processes .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Drug synthesis targeting neurological disorders | Potential neuroprotective effects |

| Agricultural Chemicals | Formulation of herbicides and fungicides | Improved resistance against fungal pathogens |

| Material Science | Development of polymers and coatings | Enhanced durability and thermal stability |

| Biochemical Research | Enzyme inhibition studies | Effective modulation of cancer-related pathways |

| Analytical Chemistry | Reagent for detection techniques | Improved detection limits in chromatography |

Propriétés

IUPAC Name |

6-chloro-4-methylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAHCMOZFNSMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493524 | |

| Record name | 6-Chloro-4-methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64068-00-4 | |

| Record name | 6-Chloro-4-methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.